Extended Testosterone Suppression Duration: Avorelin 10 mg Depot vs. Leuprorelin 3-Month Depot
Avorelin 10 mg subcutaneous depot demonstrates a median testosterone suppression duration of 40 weeks (95% CI: 35–42 weeks) in patients with prostate cancer [1]. In contrast, leuprorelin acetate 3-month depot (11.25 mg) is indicated for administration every 12 weeks (approximately 12.9 weeks), with serum testosterone suppression maintained only for the duration of the 3-month dosing interval [2][3]. This represents a quantifiable difference in duration of action: avorelin provides over 3-fold longer sustained suppression from a single administration (40 weeks vs. 12 weeks), translating to approximately one injection per 9–10 months versus four injections required annually with the leuprorelin 3-month regimen.
| Evidence Dimension | Duration of testosterone suppression to castrate levels (<1.735 nmol/L) |
|---|---|
| Target Compound Data | Median 40 weeks (10 mg depot); 39 weeks (15 mg depot) |
| Comparator Or Baseline | Leuprorelin acetate 3-month depot: 12 weeks (3 months) per dosing interval |
| Quantified Difference | Avorelin 10 mg provides suppression for 40 weeks (280 days) vs. leuprorelin 3-month depot covering 12 weeks (84 days)—a 3.3-fold longer duration per injection |
| Conditions | Phase II clinical trial; 60 men with histologically confirmed prostate cancer; subcutaneous depot implant; medical castration defined as testosterone <1.735 nmol/L |
Why This Matters
Longer suppression duration reduces injection frequency, potentially improving patient compliance, lowering healthcare resource utilization, and minimizing treatment-related inconvenience.
- [1] Kaisary AV, et al. Pharmacodynamics of a long acting depot preparation of avorelin in patients with prostate cancer. J Urol. 1999;162(6):2019-2023. PMID: 10569560. View Source
- [2] Tunn UW, et al. Comparison of LH-RH analogue 1-month depot and 3-month depot by their hormone levels and pharmacokinetic profile in patients with advanced prostate cancer. Urol Int. 1998;60 Suppl 1:9-16. PMID: 9563139. View Source
- [3] Debruyne FM, et al. Clinical research: Efficacy and tolerability of 1- and 3-month leuprorelin acetate depot formulations (Eligard/Depo-Eligard) for advanced prostate cancer in daily practice. Arch Med Sci. 2014. View Source
